molecular formula C15H18N4O4 B352724 (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide CAS No. 330673-09-1

(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide

Cat. No.: B352724
CAS No.: 330673-09-1
M. Wt: 318.33g/mol
InChI Key: FIZUMWMGEOMWJC-UHFFFAOYSA-N
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Description

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a nitro group, an oxoindoline moiety, and a heptanehydrazide chain

Scientific Research Applications

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, are often used as precursors for synthesizing biologically active molecules .

Mode of Action

Indole derivatives have been reported to exhibit non-competitive inhibition on α-glucosidase , suggesting that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Given the potential α-glucosidase inhibitory activity of indole derivatives , it is plausible that this compound may influence carbohydrate metabolism.

Result of Action

Based on the potential α-glucosidase inhibitory activity of indole derivatives , it can be inferred that this compound may have a role in regulating blood glucose levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide typically involves the condensation of 5-nitro-2-oxoindoline-3-carbaldehyde with heptanehydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of corresponding amines or hydrazines.

    Substitution: Formation of substituted hydrazones or other derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)pentanehydrazide
  • (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)butanehydrazide
  • (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)octanehydrazide

Uniqueness

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)heptanehydrazide is unique due to its specific chain length and the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its analogs with shorter or longer chains, this compound may exhibit different solubility, reactivity, and biological activity, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-2-3-4-5-6-13(20)17-18-14-11-9-10(19(22)23)7-8-12(11)16-15(14)21/h7-9,16,21H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZUMWMGEOMWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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